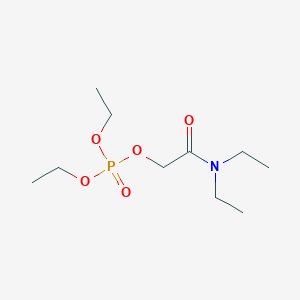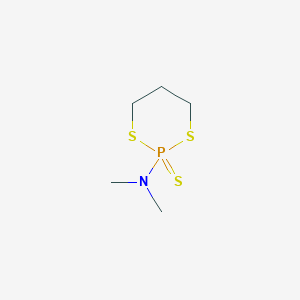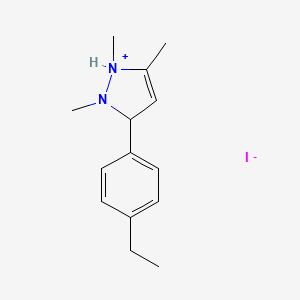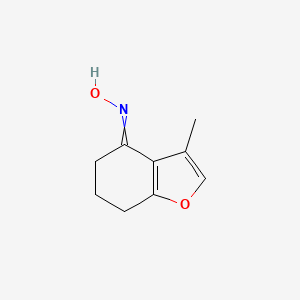![molecular formula C20H21Cl2N3O4 B14584702 1-[1-[2-[(2,4-Dichlorophenyl)methoxy]phenyl]butyl]imidazole;nitric acid CAS No. 61292-34-0](/img/structure/B14584702.png)
1-[1-[2-[(2,4-Dichlorophenyl)methoxy]phenyl]butyl]imidazole;nitric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-[2-[(2,4-Dichlorophenyl)methoxy]phenyl]butyl]imidazole;nitric acid is a complex organic compound that features an imidazole ring, a butyl chain, and a dichlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-[2-[(2,4-Dichlorophenyl)methoxy]phenyl]butyl]imidazole typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using methods such as the Debus-Radziszewski synthesis or the Wallach synthesis.
Attachment of the Butyl Chain: The butyl chain is introduced through alkylation reactions, often using alkyl halides under basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is typically added via nucleophilic substitution reactions, using reagents like 2,4-dichlorophenol.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
1-[1-[2-[(2,4-Dichlorophenyl)methoxy]phenyl]butyl]imidazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like halides and acids.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Applications De Recherche Scientifique
1-[1-[2-[(2,4-Dichlorophenyl)methoxy]phenyl]butyl]imidazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-[1-[2-[(2,4-Dichlorophenyl)methoxy]phenyl]butyl]imidazole involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxyphenyl .
- 1-[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxyphenyl .
Uniqueness
1-[1-[2-[(2,4-Dichlorophenyl)methoxy]phenyl]butyl]imidazole stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its dichlorophenyl group enhances its antimicrobial activity, while the imidazole ring contributes to its versatility in chemical reactions .
Propriétés
Numéro CAS |
61292-34-0 |
|---|---|
Formule moléculaire |
C20H21Cl2N3O4 |
Poids moléculaire |
438.3 g/mol |
Nom IUPAC |
1-[1-[2-[(2,4-dichlorophenyl)methoxy]phenyl]butyl]imidazole;nitric acid |
InChI |
InChI=1S/C20H20Cl2N2O.HNO3/c1-2-5-19(24-11-10-23-14-24)17-6-3-4-7-20(17)25-13-15-8-9-16(21)12-18(15)22;2-1(3)4/h3-4,6-12,14,19H,2,5,13H2,1H3;(H,2,3,4) |
Clé InChI |
CTAJSULHGMOARJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C1=CC=CC=C1OCC2=C(C=C(C=C2)Cl)Cl)N3C=CN=C3.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Trimethyl[4-(triphenylstannyl)butyl]stannane](/img/structure/B14584645.png)
![4-(1,3-Dioxaspiro[5.5]undecan-4-ylmethyl)morpholine;hydrochloride](/img/structure/B14584650.png)



![2,5-Dibromo-2,5-bis[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one](/img/structure/B14584664.png)




![2'-O-[(2-Nitrophenyl)methyl]uridine](/img/structure/B14584691.png)
